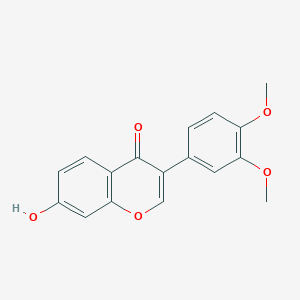

3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one

Description

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-7-hydroxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-14-6-3-10(7-16(14)21-2)13-9-22-15-8-11(18)4-5-12(15)17(13)19/h3-9,18H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZIJLPRJAQGFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178869 |

Source

|

| Record name | 4H-1-Benzopyran-4-one, 3-(3,4-dimethoxyphenyl)-7-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24160-14-3 |

Source

|

| Record name | 4H-1-Benzopyran-4-one, 3-(3,4-dimethoxyphenyl)-7-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024160143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 3-(3,4-dimethoxyphenyl)-7-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one

Abstract

This technical guide provides an in-depth exploration of the synthesis of 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one, a flavonoid of significant interest in medicinal chemistry. The document details a robust and efficient two-step synthetic pathway, commencing with the Claisen-Schmidt condensation to form the key chalcone intermediate, followed by an oxidative cyclization via the Algar-Flynn-Oyamada (AFO) reaction. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also a thorough examination of the underlying reaction mechanisms and strategic considerations for successful synthesis. The content is structured to provide a holistic understanding, from the selection of starting materials to the characterization of the final product, underpinned by authoritative references and visual aids to facilitate comprehension and practical application.

Introduction and Significance

The chromen-4-one (flavone) scaffold is a privileged structure in drug discovery, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties[1]. The substitution pattern on the chromen-4-one core plays a crucial role in modulating the biological activity of these compounds. The target molecule, this compound, incorporates key structural features that suggest potential for significant biological effects. The 7-hydroxyl group and the 3-(3,4-dimethoxyphenyl) moiety are known to influence the molecule's interaction with various biological targets. Research into variously substituted chromen-4-one derivatives has demonstrated their potential as potent cytotoxic agents against several human cancer cell lines[2]. Furthermore, derivatives of 7-hydroxy-4H-chromen-4-one have been investigated as selective Rho kinase (ROCK) inhibitors, showing potential in the treatment of diabetic retinopathy[3].

This guide focuses on a reliable and well-established synthetic route to this compound, providing a comprehensive framework for its preparation and characterization in a laboratory setting.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound is most effectively approached through a two-step process involving the formation of a chalcone intermediate followed by its conversion to the final flavone structure. The retrosynthetic analysis is as follows:

Caption: Retrosynthetic analysis of this compound.

This strategy hinges on two named reactions:

-

Claisen-Schmidt Condensation: A base-catalyzed reaction between an acetophenone and a benzaldehyde derivative to form a chalcone.

-

Algar-Flynn-Oyamada (AFO) Reaction: An oxidative cyclization of a 2'-hydroxychalcone to a flavonol using alkaline hydrogen peroxide.

Experimental Protocols

Step 1: Synthesis of (E)-1-(2,4-dihydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (Chalcone Intermediate)

This step involves the base-catalyzed condensation of 2',4'-dihydroxyacetophenone and 3,4-dimethoxybenzaldehyde.

Materials and Reagents:

-

2',4'-Dihydroxyacetophenone

-

3,4-Dimethoxybenzaldehyde

-

Ethanol

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Distilled Water

-

Crushed Ice

Experimental Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2',4'-dihydroxyacetophenone and 1.0 equivalent of 3,4-dimethoxybenzaldehyde in a sufficient volume of ethanol (approximately 50-100 mL).

-

Addition of Base: While stirring the solution at room temperature, slowly add a solution of 2.5 equivalents of sodium hydroxide in a minimal amount of water. The addition should be dropwise to control any initial exothermic reaction.

-

Reaction: Continue to stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3 v/v). The formation of the chalcone will be indicated by the appearance of a new, more polar spot compared to the starting materials.

-

Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture with concentrated HCl until the pH is acidic (pH ~2-3). A yellow precipitate of the crude chalcone will form.

-

Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold water to remove any inorganic salts. The crude product can be purified by recrystallization from ethanol to yield the pure chalcone.

Step 2: Synthesis of this compound

This step utilizes the Algar-Flynn-Oyamada (AFO) reaction for the oxidative cyclization of the chalcone intermediate.

Materials and Reagents:

-

(E)-1-(2,4-dihydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

-

Ethanol or Methanol

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Hydrogen Peroxide (H₂O₂, 30% solution)

-

Acetic Acid

Experimental Procedure:

-

Dissolution of Chalcone: In a round-bottom flask, dissolve the synthesized chalcone in ethanol or methanol.

-

Addition of Base: To the stirred solution, add an aqueous solution of sodium hydroxide or potassium hydroxide.

-

Oxidative Cyclization: To the alkaline solution, add hydrogen peroxide (30%) dropwise while maintaining the temperature below 40°C. The reaction mixture is typically stirred for several hours at room temperature. The progress of the reaction can be monitored by TLC.

-

Work-up and Isolation: After the reaction is complete, the mixture is poured into crushed ice and acidified with a suitable acid, such as acetic acid, to precipitate the crude product.

-

Purification: The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure this compound.

Reaction Mechanisms

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation proceeds via an enolate intermediate formed by the deprotonation of the α-carbon of the acetophenone by a base. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting aldol addition product readily undergoes dehydration to form the stable α,β-unsaturated ketone (chalcone).

Caption: Mechanism of the Claisen-Schmidt Condensation.

Algar-Flynn-Oyamada (AFO) Reaction

The mechanism of the AFO reaction has been a subject of discussion, with several proposed pathways. It is generally accepted that the reaction proceeds in two stages: the formation of a dihydroflavonol, which is then oxidized to the flavonol. One of the proposed mechanisms involves the nucleophilic attack of the phenoxide on the enone, followed by attack of the resulting enolate on hydrogen peroxide to form the dihydroflavonol. An alternative mechanism suggests the formation of an epoxide intermediate, which then undergoes ring-opening. However, the non-epoxide pathway is often favored.

Caption: A plausible non-epoxide mechanism for the Algar-Flynn-Oyamada Reaction.

Characterization Data

The synthesized this compound should be characterized using various spectroscopic techniques to confirm its identity and purity.

| Property | Data | Reference |

| Molecular Formula | C₁₇H₁₄O₅ | [4][5] |

| Molecular Weight | 298.29 g/mol | [4][5] |

| Appearance | Expected to be a solid | |

| Melting Point | Not explicitly reported, but related compounds have melting points in the range of 225-226°C[6]. | |

| ¹H NMR (Predicted) | Signals for aromatic protons, methoxy groups (~3.9 ppm), and a hydroxyl proton. | |

| ¹³C NMR (Predicted) | Signals for carbonyl carbon (~175-180 ppm), aromatic carbons, and methoxy carbons (~56 ppm). | [7] |

| Mass Spectrometry | m/z: 298.08 [M]+ |

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Low Yield in Step 1 | Incomplete reaction or side reactions. | Ensure the use of a fresh, strong base. Monitor the reaction closely by TLC and adjust the reaction time accordingly. Control the temperature to minimize side reactions. |

| Formation of Aurone in Step 2 | The AFO reaction can sometimes yield aurones as byproducts[8]. | The formation of aurones can be influenced by the substitution pattern on the chalcone and the reaction conditions. Careful control of temperature and the amount of hydrogen peroxide can help to minimize aurone formation. Some studies suggest that the use of a dihydro-3-methoxy-3-hydroxyflavone intermediate can avoid aurone formation[8]. |

| Purification Difficulties | Presence of closely related impurities. | If recrystallization is insufficient, column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) can be employed for further purification. |

Conclusion

This technical guide has outlined a comprehensive and practical approach to the synthesis of this compound. By following the detailed protocols for the Claisen-Schmidt condensation and the Algar-Flynn-Oyamada reaction, researchers can reliably prepare this valuable flavonoid for further investigation into its biological properties. The provided mechanistic insights and troubleshooting advice are intended to empower scientists to optimize the synthesis and overcome potential challenges. The continued exploration of chromen-4-one derivatives holds significant promise for the development of novel therapeutic agents.

References

-

Supporting Information - The Royal Society of Chemistry. Available at: [Link]

-

3-Hydroxy-2-(3,4-dihydroxyphenyl)-7-methoxy-4H-chromen-4-one - PubChem. Available at: [Link]

-

2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxy-4H-1-benzopyran-4-one - PubChem. Available at: [Link]

-

Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed. Available at: [Link]

-

Limitation of Algar–Flynn–Oyamada reaction using methoxy substituted chalcones as reactants and evaluation of the newly transformed aurones for their biological activities - Manipal Research Portal. Available at: [Link]

-

Limitation of Algar–Flynn–Oyamada reaction using methoxy substituted chalcones as reactants and evaluation of the newly transformed aurones for their biological activities | Request PDF - ResearchGate. Available at: [Link]

-

Algar-Flynn-Oyamada Reaction. Available at: [Link]

-

The algar–flynn–oyamada oxidation of α-substituted chalcones - Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]

-

7-hydroxy-3-(3-methoxyphenyl)-4H-chromen-4-one - PubChem - NIH. Available at: [Link]

-

2-(3,4-DIMETHOXYPHENYL)-7-HYDROXY-4H-CHROMEN-4-ONE - gsrs. Available at: [Link]

-

Alternative two steps route to the synthesis of 7-hydroxychroman-4-one - ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of 7-hydroxy-3- (4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one as angiogenesis inhibitor. Available at: [Link]

-

Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity - PubMed Central. Available at: [Link]

-

13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0304278) - NP-MRD. Available at: [Link]

-

H NMR of Compound 9' - The Royal Society of Chemistry. Available at: [Link]

-

Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes - MDPI. Available at: [Link]

-

2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one | C17H14O5 | CID - PubChem. Available at: [Link]

-

Modified Algar–Flynn–Oyamada Reaction for the Synthesis of 3-Hydroxy-2-styryl-chromen-4-ones under Solvent-Free Conditions - MDPI. Available at: [Link]

-

(PDF) Quantum-Chemical Analysis of the Algar–Flynn–Oyamada Reaction Mechanism. Available at: [Link]

-

Discovery of 4 H -Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models - PubMed. Available at: [Link]

-

5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one - ChemBK. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 4 H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one | C17H14O5 | CID 5378518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. np-mrd.org [np-mrd.org]

- 8. Algar-Flynn-Oyamada Reaction (Chapter 1) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

An In-Depth Technical Guide on the Biological Activity of 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the isoflavone, 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one. Isoflavones, a subclass of flavonoids characterized by a 3-phenylchromen-4-one backbone, are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological profiles.[1] This document synthesizes the current understanding of structurally related compounds to infer the probable anticancer, antioxidant, and anti-inflammatory properties of the title compound. We will delve into the mechanistic rationale for these activities, grounded in established structure-activity relationships, and provide detailed, field-proven experimental protocols for their in vitro evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and related chromen-4-one derivatives.

Introduction to this compound

This compound is a synthetic isoflavone. The core structure, a chromen-4-one ring system, is a privileged scaffold in medicinal chemistry, known to impart a wide range of biological effects.[2] The specific substitutions on this scaffold, a hydroxyl group at the 7-position and a 3,4-dimethoxyphenyl moiety at the 3-position, are anticipated to significantly influence its interaction with biological targets. The 7-hydroxyl group is a common feature in many biologically active flavonoids, contributing to antioxidant properties and potential interactions with enzyme active sites. The dimethoxy substitution on the phenyl ring can modulate the compound's lipophilicity and electronic properties, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.

Based on the extensive body of research on analogous flavonoids and isoflavones, this guide will focus on three primary areas of potential biological activity: anticancer, antioxidant, and anti-inflammatory effects.

Potential Anticancer Activity

Flavonoids and their synthetic derivatives have been extensively investigated for their potential as anticancer agents.[3] Their mechanisms of action are often multifaceted, involving the modulation of various signaling pathways that are dysregulated in cancer cells.

Mechanistic Insights

The anticancer potential of chromen-4-one derivatives can be attributed to several mechanisms, including:

-

Induction of Apoptosis: Many flavonoids have been shown to trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and activating caspases.

-

Cell Cycle Arrest: These compounds can interfere with the cell cycle progression in cancerous cells, often causing arrest at the G2/M phase, thereby preventing cell proliferation.[4]

-

Inhibition of Kinase Signaling Pathways: Flavonoids can inhibit the activity of protein kinases, such as those in the PI3K/Akt pathway, which are crucial for cancer cell survival and proliferation.

The presence of the 7-hydroxyl group and the methoxy groups on the phenyl ring of the title compound may contribute to its ability to interact with these biological targets.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.

Principle: The MTT assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate human cancer cell lines (e.g., A549 - lung carcinoma, HeLa - cervical cancer, HepG2 - liver cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.

-

Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like 5-fluorouracil). Incubate the plate for 48 to 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Representative Data for Structurally Related Compounds

| Compound | Cell Line | IC₅₀ (µM) |

| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS (gastric cancer) | 2.63 ± 0.17[4] |

Note: This data is for a structurally related but different compound and is provided for illustrative purposes only.

Potent Antioxidant Activity

The antioxidant activity of flavonoids is a well-documented phenomenon, primarily attributed to their ability to scavenge free radicals and chelate metal ions.

Mechanistic Insights

The antioxidant capacity of this compound is likely conferred by:

-

Hydrogen Donating Ability: The 7-hydroxyl group can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the radical chain reaction.

-

Radical Stabilization: The resulting flavonoid radical is stabilized by the delocalization of the unpaired electron across the aromatic rings.

A study on the closely related compound, 7-hydroxy-3',4'-dimethoxyflavone, demonstrated its ability to be synthesized and its antioxidant activity evaluated, suggesting that our target molecule would exhibit similar properties.[5]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Also, prepare a stock solution of the test compound in methanol or DMSO.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader. A blank containing only methanol and a control containing the compound solvent and DPPH solution should be included. Ascorbic acid or Trolox can be used as a positive control.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

Potential Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases, and flavonoids are known to possess anti-inflammatory properties.[1]

Mechanistic Insights

The anti-inflammatory effects of flavonoids are often mediated through the inhibition of key inflammatory enzymes and signaling pathways:

-

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX): These enzymes are involved in the synthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators. A structurally similar flavone, 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one, has been shown to inhibit both COX-2 and 5-LOX activities.[6]

-

Modulation of NF-κB Signaling: The transcription factor NF-κB plays a central role in regulating the expression of pro-inflammatory genes. Some flavonoids can inhibit the activation of the NF-κB pathway.[6][7]

-

Reduction of Pro-inflammatory Cytokine Production: Flavonoids can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6).[6][7]

Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) produces large amounts of NO in response to inflammatory stimuli like LPS. The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Step-by-Step Protocol:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (a known iNOS inhibitor like L-NAME).

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Quantify the nitrite concentration using a standard curve generated with sodium nitrite. Calculate the percentage inhibition of NO production for each compound concentration compared to the LPS-stimulated vehicle control.

Visualizations

Experimental Workflow

Caption: A generalized workflow for the initial in vitro screening of this compound.

Simplified NF-κB Signaling Pathway

Caption: Potential inhibitory effect on the NF-κB signaling pathway.

Conclusion

While direct experimental data for this compound is limited, the structural analogy to other biologically active flavonoids and isoflavones provides a strong rationale for investigating its potential as an anticancer, antioxidant, and anti-inflammatory agent. The experimental protocols detailed in this guide offer a robust framework for the systematic in vitro evaluation of these activities. Further research, including the elucidation of specific molecular targets and in vivo efficacy studies, is warranted to fully characterize the therapeutic potential of this promising compound.

References

-

5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties. PubMed. Available at: [Link]

-

3-Hydroxy-2-(3,4-dihydroxyphenyl)-7-methoxy-4H-chromen-4-one. PubChem. Available at: [Link]

-

Main Isoflavones Found in Dietary Sources as Natural Anti-inflammatory Agents. PubMed. Available at: [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 7-HYDROXY-3',4'-DIMETHOXYFLAVONE. ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. PubMed. Available at: [Link]

-

3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one. PubChem. Available at: [Link]

-

Phytochemicals in Food – Uses, Benefits & Food Sources. Ask Ayurveda. Available at: [Link]

-

Evaluation of the antimicrobial and antioxidant activity of 7-hydroxy-4', 6-dimethoxy-isoflavone and essential oil from Myroxylon peruiferum L.f. SciELO. Available at: [Link]

-

Design, synthesis, in vitro and in silico anti-cancer activity of 4H-chromenes with C4-active methine groups. Semantic Scholar. Available at: [Link]

-

2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one. PubChem. Available at: [Link]

-

7-hydroxy-3-(3-methoxyphenyl)-4H-chromen-4-one. PubChem. Available at: [Link]

-

Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. National Institutes of Health. Available at: [Link]

-

Synthesis, structural characterization and study of antioxidant and anti-PrPSc properties of flavonoids and their rhenium(I)–tricarbonyl complexes. National Institutes of Health. Available at: [Link]

-

Anti-Inflammatory Mechanisms of Dietary Flavones: Tapping into Nature to Control Chronic Inflammation in Obesity and Cancer. MDPI. Available at: [Link]

-

Antioxidant and cytotoxic effects of 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5,7-dimethoxy-4H-chromen-4-one (a rutin derivative). Ignited Minds Journals. Available at: [Link]

-

Design, synthesis, in vitro and in silico anti-cancer activity of 4H-chromenes with C4-active methine groups. ResearchGate. Available at: [Link]

-

Chemical structure of the 7-hydroxy-4', 6-dimethoxy-isoflavone isolated from the ethanol extract of Myroxylon peruiferum l.f bark. ResearchGate. Available at: [Link]

-

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one. PubChem. Available at: [Link]

-

Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. MDPI. Available at: [Link]

-

Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. MDPI. Available at: [Link]

Sources

- 1. Main Isoflavones Found in Dietary Sources as Natural Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, in vitro and in silico anti-cancer activity of 4H-chromenes with C4-active methine groups | Semantic Scholar [semanticscholar.org]

- 4. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Physicochemical Properties of Cajanin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cajanin, an isoflavonoid of significant pharmacological interest, is primarily sourced from the medicinal plant Cajanus cajan (pigeon pea).[1][2] Its potential as an antioxidant, anti-inflammatory, and antimicrobial agent necessitates a comprehensive understanding of its fundamental physicochemical characteristics for effective research and therapeutic development.[2][3] This technical guide provides a detailed exploration of Cajanin's molecular structure, solubility, stability, and spectroscopic properties. It is designed to serve as a foundational resource, offering not only core data but also the underlying scientific principles and validated experimental methodologies required for its practical application in a laboratory setting.

Molecular Identity and Structural Elucidation

The foundation of Cajanin's biological activity and physical behavior lies in its molecular architecture. Classified as a 7-methoxyisoflavone, its structure features a C6-C3-C6 backbone with specific hydroxyl and methoxy substitutions that dictate its polarity, reactivity, and potential for intermolecular interactions.[4][5]

1.1 Core Molecular Properties

The fundamental identifiers and properties of Cajanin are summarized below. This data is critical for accurate dosage calculations, analytical standard preparation, and structural database referencing.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₂O₆ | [2][3][4][6] |

| Molecular Weight | 300.26 g/mol | [2][3][4] |

| IUPAC Name | 3-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one | [3][4] |

| CAS Number | 32884-36-9 | [2][3][4] |

| Canonical SMILES | COC1=CC(=C2C(=C1)OC=C(C2=O)C3=C(C=C(C=C3)O)O)O | [4] |

| Physical Description | Yellow powder | [6] |

1.2 Structural Diagram

The precise arrangement of functional groups is visualized below. The phenolic hydroxyl groups are key sites for antioxidant activity (hydrogen donation) and for ionization in response to pH changes, while the methoxy group and the heterocyclic oxygen atom contribute to its overall polarity.

Caption: Chemical structure and key functional groups of Cajanin.

Solubility Profile and Determination

Solubility is a critical parameter that profoundly influences bioavailability, formulation strategies, and the design of in vitro assays. As a polyphenolic compound, Cajanin's solubility is highly dependent on the nature of the solvent.

2.1 Qualitative Solubility

Cajanin exhibits poor solubility in aqueous solutions, a common characteristic of isoflavones.[7] However, it is readily soluble in various organic solvents, which is essential knowledge for extraction, purification, and stock solution preparation.

| Solvent | Solubility | Application Note |

| Water | Sparingly Soluble | Requires co-solvents or formulation strategies for aqueous delivery. |

| DMSO | Soluble | Common solvent for preparing high-concentration stock solutions for in vitro assays. |

| Ethanol / Methanol | Soluble | Used in extraction from plant material and for analytical chromatography.[8] |

| Acetone, Ethyl Acetate | Soluble | Useful for extraction and purification processes.[6] |

2.2 Experimental Protocol: Aqueous Solubility Determination via Shake-Flask Method

The shake-flask method is the gold-standard technique for determining thermodynamic equilibrium solubility, providing the most reliable data for pre-formulation and biopharmaceutical classification.[9]

Causality Behind Experimental Choices:

-

Excess Solid: Using a quantity of Cajanin visibly in excess of what will dissolve is crucial to ensure that the resulting solution is truly saturated, representing the thermodynamic equilibrium point.

-

Prolonged Agitation: Incubation for 24-48 hours is necessary to allow the system to reach equilibrium between the solid and dissolved states. Shorter times may only yield kinetic solubility, which can be misleadingly high.[10]

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25°C for standard solubility or 37°C for physiological relevance) is essential for reproducibility.

-

Phase Separation: Centrifugation or filtration is required to completely remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.

-

Validated Quantification: Using a validated HPLC method with a proper calibration curve ensures that the measured concentration is accurate and specific to Cajanin, avoiding interference from any potential impurities or degradants.[11]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid Cajanin (e.g., 2-5 mg) to a known volume of aqueous buffer (e.g., 1 mL of phosphate-buffered saline, pH 7.4) in triplicate glass vials.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C) and agitate for 24 hours.[12]

-

Resting Phase: Allow the vials to stand at the same constant temperature for at least 1 hour to allow for sedimentation of the solid.

-

Phase Separation: Carefully withdraw the supernatant and filter it through a 0.22 µm PVDF syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent (e.g., methanol) to a concentration that falls within the linear range of the pre-established HPLC calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the precise concentration of Cajanin.

-

Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Caption: Simplified overview of the phenylpropanoid pathway leading to Cajanin.

Conclusion

This guide has systematically detailed the essential physicochemical properties of Cajanin, providing a crucial knowledge base for its application in scientific research and drug development. The data on its molecular structure, solubility, stability, and spectroscopic profile, combined with robust experimental protocols, empowers researchers to handle, analyze, and formulate this promising isoflavonoid with precision and confidence. A thorough grasp of these properties is the first step toward unlocking the full therapeutic potential of Cajanin, from designing meaningful in vitro experiments to developing stable and bioavailable pharmaceutical formulations.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5281706, Cajanin. Retrieved from [Link]

-

Pal, D., et al. (2011). Biological activities and medicinal properties of Cajanus cajan (L) Millsp. Journal of Advanced Pharmaceutical Technology & Research, 2(4), 207–214. Available from: [Link]

-

Mol-Instincts (n.d.). Cajanin chemical information. Retrieved from [Link]

-

Zu, Y., et al. (2022). Study of Different Biological and Medicinal Properties of Cajanus Cajan L.: A Review. International Journal of Medical and Pharmaceutical Case Reports, 1-10. Available from: [Link]

-

Chaotham, C., et al. (2020). Cosmetic Potential of Cajanus cajan (L.) Millsp: Botanical Data, Traditional Uses, Phytochemistry and Biological Activities. Cosmetics, 7(4), 89. Available from: [Link]

-

Revisiting the Nutritional, Chemical and Biological Potential of Cajanus cajan (L.) Millsp. (2022). Molecules, 27(20), 6877. Available from: [Link]

-

Pandey, S., et al. (2022). Revisiting the Nutritional, Chemical and Biological Potential of Cajanus cajan (L.) Millsp. Semantic Scholar. Available from: [Link]

-

S., Jenita, et al. (2013). EFFECT OF TEMPERATURE, LIGHT, PH ON THE STABILITY OF ANTHOCYANIN PIGMENTS IN COCCULUS HIRSUTUS FRUITS. International Journal of Research in Pharmaceutical Sciences, 4(4), 583-587. Available from: [Link]

-

ResearchGate (n.d.). Fourier transform infrared (FTIR) spectra of ethanol extract of C. cajan leaf. Retrieved from [Link]

-

Saxena, K. B., et al. (2015). The flavonoid profile of pigeonpea, Cajanus cajan: a review. Journal of the Science of Food and Agriculture, 95(11), 2203–2213. Available from: [Link]

-

Lee, S. H., et al. (2005). Enhanced Bioavailability of Soy Isoflavones by Complexation with-Cyclodextrin in Rats. Bioscience, Biotechnology, and Biochemistry, 69(8), 1463-1468. Available from: [Link]

-

ResearchGate (n.d.). Enhancing the solubility and bioavailability of isoflavone by particle size reduction using a supercritical carbon dioxide-based precipitation process. Retrieved from [Link]

-

Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available from: [Link]

-

Pandey, S., et al. (2022). Revisiting the Nutritional, Chemical and Biological Potential of Cajanus cajan (L.) Millsp. Molecules, 27(20), 6877. Available from: [Link]

-

ResearchGate (n.d.). Pharmacological and phytochemical properties of Cajanus cajan (L.) Huth. (Fabaceae): A review. Retrieved from [Link]

-

ResearchGate (n.d.). Biological activities and medicinal properties of Cajanus cajan (L)Millsp. Retrieved from [Link]

-

ResearchGate (n.d.). Physicochemical and cooking properties of six pigeon pea (Cajanus cajan L) genotypes from Malawi. Retrieved from [Link]

-

Fagerberg, J. H., et al. (2010). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 11(2), 545–548. Available from: [Link]

- Google Patents (n.d.). US7378114B2 - Method for producing soluble composition containing isoflavones.

-

Pubs.acs.org (n.d.). Electronic and infrared vibrational analysis of cyanidin-quercetin copigment complex. Retrieved from [Link]

-

Dissolution Technologies (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Regulations.gov (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

Lee, S. D., et al. (2019). Evaluation of Solubility Characteristics of a Hybrid Complex of Components of Soy. Molecules, 24(21), 3848. Available from: [Link]

-

Opálková, M., et al. (2023). Extraction of Isoflavones, Alpha-Hydroxy Acids, and Allantoin from Soybean Leaves—Optimization by a Mixture Design of the Experimental Method. Molecules, 28(9), 3925. Available from: [Link]

-

ResearchGate (n.d.). FTIR Spectral Peaks and Functional Group Assignments in Cajanus cajan Fractions. Retrieved from [Link]

-

ResearchGate (n.d.). effect of temperature, light, ph on the stability of anthocyanin pigments in cocculus hirsutus fruits. Retrieved from [Link]

-

Mattioli, R., et al. (2020). A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat. Molecules, 25(12), 2777. Available from: [Link]

-

Update Publishing House (n.d.). The effect of light, temperature, ph on stability of anthocyanin pigments in Musa acuminata bract. Retrieved from [Link]

-

ResearchGate (n.d.). FT-IR spectrum of Cajanus cajan (L.) Millsp. Retrieved from [Link]

-

Jampani, C., et al. (2014). Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran. Journal of Food Science and Technology, 51(12), 3559–3567. Available from: [Link]

Sources

- 1. Biological activities and medicinal properties of Cajanus cajan (L) Millsp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 32884-36-9: Cajanin | CymitQuimica [cymitquimica.com]

- 3. medkoo.com [medkoo.com]

- 4. Cajanin | C16H12O6 | CID 5281706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cajanin | CAS:32884-36-9 | Manufacturer ChemFaces [chemfaces.com]

- 7. US7378114B2 - Method for producing soluble composition containing isoflavones - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. Evaluation of Solubility Characteristics of a Hybrid Complex of Components of Soy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. downloads.regulations.gov [downloads.regulations.gov]

An In-Depth Technical Guide to the Isolation of Cajanin from Cajanus cajan

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Preamble: The Scientific Imperative for Isolating Cajanin

Cajanus cajan (L.) Millsp., commonly known as pigeon pea or red gram, is a leguminous crop integral to agriculture and nutrition in tropical and subtropical regions.[1] Beyond its role as a protein source, it is a reservoir of complex secondary metabolites with significant therapeutic potential.[2][3] Among these, the isoflavonoid cajanin (5-hydroxy-3-(2,4-dihydroxyphenyl)-7-methoxychromen-4-one) has emerged as a molecule of substantial interest.[1][4] Scientific investigations have credited cajanin and related compounds with a spectrum of biological activities, including antioxidant, anti-inflammatory, and hypocholesterolemic effects, positioning it as a valuable lead compound for drug discovery.[5][6][7]

This guide provides a comprehensive, technically-grounded framework for the successful isolation and purification of cajanin from Cajanus cajan. It moves beyond a mere recitation of steps to elucidate the underlying chemical principles and rationale that govern each stage of the workflow, from raw biomass processing to analytical verification. The methodologies described herein are designed to be self-validating, ensuring reproducibility and scientific rigor for researchers in natural products chemistry, pharmacology, and drug development.

Part 1: Foundational Knowledge and Pre-Extraction Strategy

The success of any natural product isolation campaign is predicated on a thorough understanding of the target molecule and its phytochemical environment. The initial steps of material selection and preparation are critical determinants of final yield and purity.

The Phytochemical Landscape of Cajanus cajan

Cajanus cajan presents a complex chemical matrix. Its leaves, seeds, and roots are rich in flavonoids, stilbenes, saponins, tannins, and terpenoids.[1][8][9] Cajanin is primarily located in the leaves and roots.[1][10] This chemical diversity necessitates a multi-step purification strategy designed to selectively partition cajanin away from other structurally similar and dissimilar compounds. The presence of pigments like chlorophyll, lipids, and highly polar tannins must be addressed systematically throughout the isolation process.

Cajanin: Physicochemical Profile

Understanding the properties of cajanin is paramount to designing an effective isolation protocol. Its isoflavonoid structure, characterized by hydroxyl and methoxy functional groups, dictates its polarity and solubility, which are the primary levers for chromatographic separation.

| Property | Value | Source |

| IUPAC Name | 3-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one | [4][6] |

| Molecular Formula | C₁₆H₁₂O₆ | [4][6] |

| Molecular Weight | 300.27 g/mol | [4][6] |

| Melting Point | 208 - 210 °C | [4] |

| Class | Isoflavonoid (a type of flavonoid) | [4][5] |

| Appearance | Solid | [4] |

The phenolic hydroxyl groups confer a moderate polarity to the molecule, making it soluble in polar organic solvents like ethanol, methanol, and acetone, while having limited solubility in non-polar solvents such as hexane. This solubility profile is the cornerstone of the extraction and purification strategy.

Part 2: The Extraction Phase - Liberating Cajanin from the Matrix

Extraction is the critical first step to liberate cajanin from the plant's cellular structures. The choice of method and solvent directly impacts the efficiency and selectivity of this process.

Causality of Solvent Selection

The principle of "like dissolves like" governs solvent selection. Given cajanin's moderately polar nature, solvents in a similar polarity range are required.

-

Ethanol/Methanol: These alcohols are highly effective for extracting flavonoids and other polyphenols.[1][10] They can penetrate cell walls and solubilize a broad range of medium-polarity compounds. Studies have shown that alcohol is a more efficient extraction solvent for C. cajan leaves than water.[8]

-

Aqueous Ethanol: The addition of water to ethanol (e.g., 60-80% ethanol) can enhance extraction efficiency for certain polyphenols by increasing solvent polarity and improving the swelling of plant material. An optimized ultrasound-assisted extraction method for isoflavonoids from pigeon pea seeds identified 63.81% (v/v) aqueous ethanol as the ideal solvent concentration.[11][12]

-

Acetone: Often used for polyphenol extraction, its efficacy is comparable to ethanol.

-

Chloroform/Ethyl Acetate: These solvents of intermediate polarity can also be used but are more frequently employed in subsequent liquid-liquid partitioning steps for fractionation.[13][14]

Extraction Methodologies: A Comparative Analysis

| Method | Principle | Advantages | Disadvantages |

| Soxhlet Extraction | Continuous extraction with a cycling heated solvent.[13] | High extraction efficiency, exhaustive. | Thermally intensive (potential degradation), time-consuming, large solvent volume. |

| Maceration (Cold Soak) | Soaking plant material in a solvent at room temperature.[15] | Simple, minimal equipment, avoids heat. | Less efficient than heated methods, very long extraction times. |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls.[11][12] | Rapid, high efficiency, reduced solvent and energy consumption. | Requires specialized equipment, potential for localized heating. |

For laboratory-scale isolation focused on preserving the integrity of the target compound, Ultrasound-Assisted Extraction (UAE) offers the best balance of efficiency and mild conditions.[11][12]

Protocol 2.1: Ultrasound-Assisted Extraction of Cajanin

This protocol is optimized for high-yield extraction of isoflavonoids from C. cajan leaves.

-

Preparation: Air-dry fresh, healthy Cajanus cajan leaves in the shade for 7-10 days until brittle. Grind the dried leaves into a coarse powder (approx. 40-60 mesh).

-

Solvent Preparation: Prepare a solution of 70% ethanol in deionized water (v/v).

-

Extraction:

-

Place 100 g of the powdered leaf material into a 2 L beaker.

-

Add 1 L of the 70% ethanol solvent (a 1:10 solid-to-liquid ratio).

-

Place the beaker into an ultrasonic bath.

-

Sonicate at a frequency of 30-40 kHz for 45 minutes at a controlled temperature of 40-50°C.

-

-

Filtration: Immediately after sonication, filter the mixture through Whatman No. 1 filter paper using a Büchner funnel under vacuum to separate the extract from the plant marc.

-

Re-extraction: Repeat the extraction process (steps 3 & 4) on the plant marc two more times to ensure exhaustive extraction.

-

Concentration: Combine all filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C. This will yield a dark, viscous crude extract.

Part 3: The Purification Workflow - From Crude Extract to Pure Compound

The crude extract contains cajanin alongside a multitude of other phytochemicals. A systematic, multi-stage purification workflow is essential to achieve isolation.

Sources

- 1. Biological activities and medicinal properties of Cajanus cajan (L) Millsp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Cajanin | C16H12O6 | CID 5281706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 32884-36-9: Cajanin | CymitQuimica [cymitquimica.com]

- 6. medkoo.com [medkoo.com]

- 7. Anti-Inflammatory Activity of Cajanin, an Isoflavonoid Derivative Isolated from Canavalia lineata Pods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ir.bowen.edu.ng:8443 [ir.bowen.edu.ng:8443]

- 9. mdpi.com [mdpi.com]

- 10. thaiscience.info [thaiscience.info]

- 11. Green Extraction of Antioxidant Flavonoids from Pigeon Pea (Cajanus cajan (L.) Millsp.) Seeds and Its Antioxidant Potentials Using Ultrasound-Assisted Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijariit.com [ijariit.com]

- 14. openaccesspub.org [openaccesspub.org]

- 15. jocpr.com [jocpr.com]

spectroscopic data of 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one

An In-depth Technical Guide to the Spectroscopic Elucidation of 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one

Authored by a Senior Application Scientist

Introduction

This compound is an isoflavone, a subclass of the vast flavonoid family of plant secondary metabolites. Flavonoids are of significant interest to researchers in drug development and natural products chemistry due to their wide range of biological activities, including potent antioxidant, anti-inflammatory, and potential antineoplastic properties.[1] Accurate structural confirmation is the foundational requirement for any further investigation into a compound's bioactivity and mechanism of action.

This guide provides a comprehensive technical overview of the analytical methodologies employed to confirm the molecular structure of this compound. We will delve into the principles and expected outcomes from mass spectrometry (MS), ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. The causality behind experimental choices and the interpretation of the resulting data will be explained from the perspective of a seasoned analytical scientist, ensuring a blend of theoretical knowledge and practical insight.

Molecular Structure and Analytical Workflow

The definitive identification of an organic compound is not achieved through a single technique but by the convergent validation from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle. The general workflow involves determining the molecular mass and formula (MS), identifying the core chromophore and substitution patterns (UV-Vis), cataloging the functional groups (IR), and finally, assembling the precise atomic connectivity and stereochemistry (NMR).

Caption: General workflow for spectroscopic structure elucidation.

Below is the chemical structure of the target compound with standardized numbering for the chromen-4-one core and the phenyl substituent, which will be referenced throughout the NMR analysis.

Caption: Structure of this compound.

Mass Spectrometry (MS): The Molecular Blueprint

Principle of Causality: The first step in any structural elucidation is to determine the molecular formula. Mass spectrometry provides the molecular weight of the compound with high precision.[2][3] By using high-resolution mass spectrometry (HRMS), we can obtain the exact mass, which allows for the unambiguous determination of the elemental composition.

Expected Data & Interpretation: For this compound, the molecular formula is C₁₇H₁₄O₅.[4] In electrospray ionization (ESI), a common technique for flavonoids, the compound will typically be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The high-resolution mass of these ions confirms the elemental formula, serving as a foundational check for the proposed structure.

Data Summary: Mass Spectrometry

| Parameter | Expected Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₄O₅ | [4] |

| Molecular Weight | 298.29 g/mol | [4] |

| Exact Mass | 298.08412 g/mol | [4] |

| [M+H]⁺ (Positive ESI) | m/z 299.0919 | Calculated |

| [M-H]⁻ (Negative ESI) | m/z 297.0768 |[5] |

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile.

-

Chromatography: Inject 5-10 µL of the sample solution into an LC system equipped with a C18 column. Use a gradient elution, for example, starting with 95% water (with 0.1% formic acid) and 5% acetonitrile, ramping to 100% acetonitrile over 15-20 minutes. This separates the compound from any potential impurities.

-

Ionization: Interface the LC output with an ESI source. Set the mode to either positive or negative ion detection.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to acquire the exact mass.

UV-Visible Spectroscopy: Probing the Chromophore

Principle of Causality: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule.[3] For flavonoids, the extensive system of conjugated double bonds constitutes a chromophore that gives rise to characteristic absorption spectra.[6] These spectra typically feature two major absorption bands, designated as Band I and Band II.[7][8]

-

Band I (300-400 nm): Arises from the cinnamoyl system (B-ring and the heterocyclic C-ring).

-

Band II (240-280 nm): Arises from the benzoyl system (A-ring).

The precise wavelength (λmax) of these bands is highly sensitive to the substitution pattern on the rings, making UV-Vis a powerful diagnostic tool.

Expected Data & Interpretation: As an isoflavone, this compound is expected to show Band I in the 310-330 nm range and Band II around 250-280 nm.[8] The presence of the 7-hydroxyl group is of particular diagnostic importance. Its ionization upon addition of a weak base like sodium acetate (NaOAc) will cause a bathochromic (red) shift of 5-20 nm in Band II, confirming its position.[7]

Data Summary: UV-Visible Spectroscopy

| Solvent/Reagent | Expected Band II (λmax) | Expected Band I (λmax) | Structural Inference |

|---|---|---|---|

| Methanol (MeOH) | ~260 nm | ~320 nm | Basic isoflavone skeleton |

| MeOH + NaOAc | ~275 nm (+15 nm shift) | No significant shift | Presence of a free 7-OH group[7] |

Experimental Protocol: UV-Vis Analysis with Shift Reagents

-

Stock Solution: Prepare a stock solution of the compound in spectroscopic grade methanol.

-

Methanol Spectrum: Record the UV-Vis spectrum from 200-500 nm.

-

NaOAc Spectrum: To the cuvette from step 2, add a small amount of anhydrous sodium acetate powder, shake to dissolve, and immediately record the spectrum again. A bathochromic shift in Band II is diagnostic for a 7-OH group.[7]

-

Other Reagents: Further tests with reagents like AlCl₃ (for ortho-dihydroxyl groups) or NaOH (for all acidic protons) can provide additional structural information, though NaOAc is the most specific for the 7-OH position.[7]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principle of Causality: IR spectroscopy probes the vibrational energies of molecular bonds.[9] Specific functional groups (e.g., C=O, O-H, C-O) absorb infrared radiation at characteristic frequencies. An IR spectrum is essentially a molecular fingerprint, confirming the presence of these key groups.

Expected Data & Interpretation: The structure of this compound contains several IR-active functional groups. The most prominent and diagnostic peaks will be the broad O-H stretch from the phenol, the sharp and strong C=O stretch from the γ-pyrone ring, and multiple peaks corresponding to the aromatic C=C bonds and C-O ether linkages.

Data Summary: Infrared Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300-3100 (broad) | O-H stretch | Phenolic hydroxyl |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Methoxy (-OCH₃) |

| ~1640 | C=O stretch | γ-Pyrone (ketone)[10] |

| ~1610, 1580, 1500 | C=C stretch | Aromatic rings |

| ~1270, ~1140 | C-O stretch | Aryl ether |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded beforehand and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

Principle of Causality: NMR spectroscopy provides the most detailed structural information by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.[9] It reveals the chemical environment of each atom, the number of each type of atom, and how they are connected through covalent bonds. For complex molecules like flavonoids, 2D NMR experiments (COSY, HSQC, HMBC) are indispensable for unambiguous signal assignment.[11][12]

¹H NMR Analysis: The proton NMR spectrum will show distinct signals for each unique proton in the molecule. The chemical shift (δ) indicates the electronic environment, the integration gives the number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons.

¹³C NMR Analysis: The ¹³C NMR spectrum shows a signal for each unique carbon atom. The chemical shift indicates the type of carbon (e.g., C=O, aromatic C-O, aromatic C-H).

Caption: Key HMBC correlations for structural confirmation.

Data Summary: ¹H NMR (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~10.90 | s (broad) | 1H | 7-OH |

| ~8.10 | s | 1H | H-2 |

| ~7.90 | d (J=8.8 Hz) | 1H | H-5 |

| ~7.25 | d (J=2.0 Hz) | 1H | H-2' |

| ~7.15 | dd (J=8.4, 2.0 Hz) | 1H | H-6' |

| ~7.00 | d (J=8.4 Hz) | 1H | H-5' |

| ~6.95 | dd (J=8.8, 2.2 Hz) | 1H | H-6 |

| ~6.85 | d (J=2.2 Hz) | 1H | H-8 |

| ~3.80 | s | 3H | 3'-OCH₃ or 4'-OCH₃ |

| ~3.78 | s | 3H | 3'-OCH₃ or 4'-OCH₃ |

Data Summary: ¹³C NMR (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~175.0 | C-4 (C=O) |

| ~162.5 | C-7 |

| ~157.0 | C-9 |

| ~152.0 | C-2 |

| ~149.0 | C-4' |

| ~148.5 | C-3' |

| ~127.0 | C-5 |

| ~124.0 | C-1' |

| ~122.5 | C-3 |

| ~120.0 | H-6' |

| ~115.0 | C-6 |

| ~112.0 | C-5' |

| ~111.5 | C-2' |

| ~102.0 | C-8 |

| ~55.5 | 3'-OCH₃ & 4'-OCH₃ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the pure compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for flavonoids as it readily dissolves them and allows for the observation of exchangeable protons like the phenolic -OH.

-

¹H Spectrum: Acquire a standard 1D proton spectrum.

-

¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.

-

2D Spectra: Acquire key 2D correlation spectra:

-

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) couplings within the same spin system (e.g., on the aromatic rings).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which connects the different fragments of the molecule (e.g., linking H-2 to the B-ring via C-1').[11]

-

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. Mass spectrometry establishes the elemental formula C₁₇H₁₄O₅. UV-Vis spectroscopy, particularly with shift reagents, confirms the isoflavone chromophore and the presence of a 7-hydroxyl group. Infrared spectroscopy provides a rapid check for essential functional groups like the phenol, ketone, and ethers. Finally, a complete suite of 1D and 2D NMR experiments provides the definitive and unambiguous map of the atomic connectivity, confirming the substitution pattern on both the chromen-4-one core and the pendant phenyl ring. This rigorous, multi-faceted analytical approach ensures the highest degree of confidence in the compound's structure, a critical prerequisite for its further study in medicinal chemistry and drug development.

References

-

Insight Into the Structure Elucidation of Flavonoids Through UV-Visible Spectral Analysis of Quercetin Derivatives Using Shift Reagents. (n.d.). Rasayan J. Chem. Retrieved from [Link]

-

Wolfender, J. L., et al. (2020). Identification of Flavonoids Using UV-Vis and MS Spectra. Methods in Molecular Biology. [Link]

-

Butnariu, M., & Sarac, I. (2024). Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV- Visible Spectroscopy. Natural Volatiles & Essential Oils. [Link]

-

Evans, D. (2016). Flavonols and flavonoids: UV spectroscopic analysis. Wiley Analytical Science. [Link]

-

Nistor, A. N., & Butnariu, M. (2024). Physical Properties and Identification of Flavonoids by Ultraviolet-Visible Spectroscopy. International Journal of Biochemistry & Physiology. [Link]

-

UCLouvain. (n.d.). Spectroscopic methods of analysis - Organic analysis II. UCLouvain Programme d'études. [Link]

-

Kuhn, T., et al. (2021). NMR Chemical Shifts of Common Flavonoids. Magnetic Resonance in Chemistry. [Link]

-

Nguyen, T. L., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Education Quarterly Reviews. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for a publication. [Link]

-

سفراء العلم & وصانعي التميز. (2020). Structure elucidation of flavonoids using 1D&2D NMR. YouTube. [Link]

-

PubChem. (n.d.). 3-Hydroxy-2-(3,4-dihydroxyphenyl)-7-methoxy-4H-chromen-4-one. PubChem Database. [Link]

-

Exarchou, V., et al. (2016). Efficient identification of flavones, flavanones and their glycosides in routine analysis via off-line combination of sensitive NMR and HPLC-PDA-MS experiments. DiVA portal. [Link]

-

Khan Academy. (n.d.). Spectroscopy. Organic chemistry. [Link]

-

Kuhn, T., et al. (2021). NMR Chemical Shifts of Common Flavonoids. ResearchGate. [Link]

-

Bansal, M. (2023). Organic spectroscopy: Principles of Organic Spectroscopy. Journal of Modern Organic Chemistry. [Link]

-

PubChem. (n.d.). 2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one. PubChem Database. [Link]

-

Fayed, E. A., et al. (2023). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. [Link]

-

Britannica. (n.d.). Chemical compound - Spectroscopy, Organic, Analysis. Britannica. [Link]

-

PubChem. (n.d.). 7-hydroxy-3-(3-methoxyphenyl)-4H-chromen-4-one. PubChem Database. [Link]

-

PubChem. (n.d.). 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one. PubChem Database. [Link]

-

Sakshi, S., et al. (2018). 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening. Natural Products: An Indian Journal. [Link]

Sources

- 1. npaa.in [npaa.in]

- 2. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. 2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one | C17H14O5 | CID 5378518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one | C17H14O5 | CID 265699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. nepjol.info [nepjol.info]

- 8. researchgate.net [researchgate.net]

- 9. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. m.youtube.com [m.youtube.com]

The Anti-inflammatory Potential of 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one: A Technical Guide and Methodological Framework

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the prospective anti-inflammatory properties of the flavonoid compound, 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one. While direct and extensive research on this specific molecule is nascent, this document synthesizes the significant body of evidence from structurally analogous chromen-4-one derivatives to build a robust scientific premise for its potential efficacy. We will delve into the plausible molecular mechanisms, propose a comprehensive suite of experimental protocols for its evaluation, and present a framework for future research. This guide is intended to serve as a foundational resource for researchers poised to investigate the therapeutic utility of this promising compound in the context of inflammatory diseases.

Introduction: The Therapeutic Promise of Chromen-4-one Scaffolds

The chromen-4-one (flavone) scaffold is a privileged structure in medicinal chemistry, forming the backbone of a vast array of naturally occurring and synthetic compounds with diverse pharmacological activities. Among these, anti-inflammatory properties are a well-established and extensively studied attribute. The substitution pattern on the chromen-4-one core profoundly influences the biological activity, offering a rich landscape for drug discovery. The subject of this guide, this compound, possesses key structural features—a hydroxyl group at the 7-position and a 3,4-dimethoxyphenyl substituent—that are frequently associated with potent anti-inflammatory effects in related flavonoid molecules. This suggests a strong rationale for its investigation as a novel anti-inflammatory agent.

Plausible Mechanisms of Anti-inflammatory Action

Based on the extensive literature on analogous chromen-4-one derivatives, the anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways and inflammatory enzymes.[1] The primary hypothesized mechanisms include:

-

Inhibition of the NF-κB Signaling Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2][3][4][5] Structurally similar flavonoids have been shown to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα.[6][7] This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent pro-inflammatory gene transcription.

-

Suppression of Pro-inflammatory Enzymes:

-

Cyclooxygenase-2 (COX-2): COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[8][9] Many flavonoids are known to selectively inhibit COX-2 over the constitutive COX-1 isoform, which is associated with a more favorable gastrointestinal safety profile.[7][10]

-

Inducible Nitric Oxide Synthase (iNOS): iNOS produces large amounts of nitric oxide (NO), a pro-inflammatory mediator implicated in the pathophysiology of various inflammatory conditions.[6] Inhibition of iNOS expression and activity is a common mechanism of action for anti-inflammatory flavonoids.

-

-

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK signaling cascades (including ERK, JNK, and p38) play a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[6][11] Flavonoids can interfere with these pathways, leading to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6.[12]

Proposed Experimental Evaluation

A systematic and multi-tiered approach is essential to rigorously evaluate the anti-inflammatory potential of this compound. The following sections outline key in vitro and in vivo experimental protocols.

In Vitro Assays for Anti-inflammatory Activity

A battery of in vitro assays can provide initial insights into the compound's efficacy and mechanism of action.

Prior to assessing anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of the compound.

Protocol: MTT Assay for Cell Viability

-

Cell Culture: Seed RAW 264.7 murine macrophages or human THP-1 monocytes in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

-

Cell Culture and Stimulation: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.

-

Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Protocol: Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement (ELISA)

-

Cell Culture and Treatment: Follow the same cell culture and treatment protocol as the Griess assay.

-

Supernatant Collection: Collect the cell culture supernatant after 24 hours of LPS stimulation.

-

ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions (commercially available kits).

-

Data Analysis: Quantify the cytokine concentrations based on the standard curve provided with the kit.

Protocol: Western Blot for iNOS, COX-2, and NF-κB Pathway Proteins

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

In Vivo Models of Inflammation

In vivo studies are essential to confirm the anti-inflammatory efficacy of the compound in a whole-organism context.

Protocol: Carrageenan-Induced Paw Edema in Rodents

-

Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.

-

Compound Administration: Administer this compound orally or intraperitoneally at various doses. Administer a positive control (e.g., indomethacin) and a vehicle control.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-